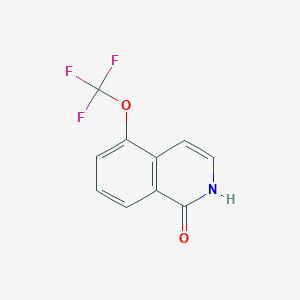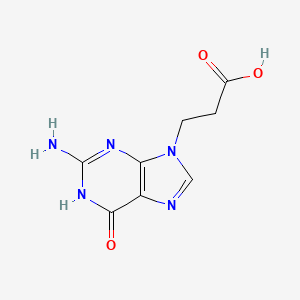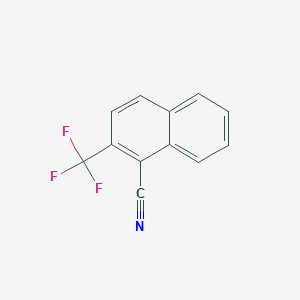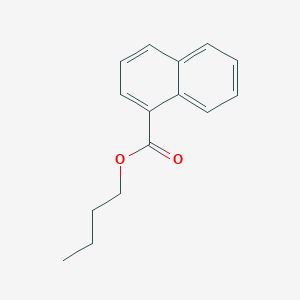
5-(trifluoromethoxy)isoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Trifluoromethoxy)isoquinolin-1(2H)-one is a chemical compound belonging to the class of isoquinolin-1(2H)-ones. This compound is characterized by the presence of a trifluoromethoxy group attached to the fifth position of the isoquinolin-1(2H)-one core structure. Isoquinolin-1(2H)-ones are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethoxy)isoquinolin-1(2H)-one can be achieved through several methods. One common approach involves the rhodium-catalyzed C-H activation and annulation reactions. For instance, a Suzuki cross-coupling between 2-halobenzonitriles and commercially available vinyl boronates followed by platinum-catalyzed nitrile hydrolysis and cyclization can yield isoquinolin-1(2H)-ones . Another method involves the use of N-chloroamides as directing synthons for cobalt-catalyzed room-temperature C-H activation, followed by reaction with alkynes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The electro-oxidative intramolecular C-H amination has emerged as a powerful platform for synthesizing nitrogen-containing heterocycles under metal- and external oxidant-free conditions . This method is environmentally friendly and suitable for industrial applications.
化学反応の分析
Types of Reactions
5-(Trifluoromethoxy)isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted isoquinolin-1(2H)-ones.
科学的研究の応用
5-(Trifluoromethoxy)isoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 5-(trifluoromethoxy)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of tankyrase activity, which plays a role in the regulation of WNT signaling pathways . This inhibition can lead to the suppression of oncogenic signaling and growth inhibition of cancer cells.
類似化合物との比較
Similar Compounds
3-Aryl-5-substituted isoquinolin-1-ones: These compounds exhibit similar structural features and biological activities, such as potent inhibition of tankyrase activity.
2-Trifluoromethylquinolines: These compounds share the trifluoromethoxy group and exhibit favorable properties, including blue emission.
Uniqueness
5-(Trifluoromethoxy)isoquinolin-1(2H)-one is unique due to its specific substitution pattern and the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. Its ability to inhibit tankyrase activity and its potential therapeutic applications make it a valuable compound for scientific research and drug development.
特性
CAS番号 |
630423-20-0 |
|---|---|
分子式 |
C10H6F3NO2 |
分子量 |
229.15 g/mol |
IUPAC名 |
5-(trifluoromethoxy)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-3-1-2-7-6(8)4-5-14-9(7)15/h1-5H,(H,14,15) |
InChIキー |
QOYYLBLZOGTYBQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CNC2=O)C(=C1)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(NZ)-N-[(2-methoxy-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11880446.png)
![8-Bromoimidazo[1,2-c]pyrimidine-3-carbaldehyde](/img/structure/B11880448.png)



![3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11880478.png)






